molecular formula C21H27N5O4 B2594994 N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(5-methylisoxazol-3-yl)oxalamide CAS No. 922067-47-8

N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Cat. No.: B2594994
CAS No.: 922067-47-8
M. Wt: 413.478
InChI Key: DZMGGVRJMPEYTR-UHFFFAOYSA-N
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Description

N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indoline, morpholine, and isoxazole moiety, making it a subject of interest for researchers in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(5-methylisoxazol-3-yl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indoline Derivative: Starting with 1-methylindoline, the compound undergoes a series of reactions to introduce the necessary functional groups.

    Morpholine Addition: The intermediate product is then reacted with morpholine under controlled conditions to form the morpholinoethyl derivative.

    Isoxazole Incorporation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(5-methylisoxazol-3-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the indoline or isoxazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

Biologically, it may interact with various enzymes and receptors, making it a candidate for drug development.

Medicine

In medicine, its potential therapeutic effects are explored, particularly in the treatment of neurological disorders or cancers.

Industry

Industrially, it could be used in the synthesis of advanced materials or as a precursor in the manufacture of pharmaceuticals.

Mechanism of Action

The mechanism of action of N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(5-methylisoxazol-3-yl)oxalamide involves its interaction with specific molecular targets such as enzymes or receptors. The indoline and isoxazole rings may facilitate binding to these targets, modulating their activity and leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-2-(o-tolyloxy)acetamide
  • N1,N1-dimethyl-1-(1-methylindolin-5-yl)ethane-1,2-diamine

Uniqueness

Compared to similar compounds, N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(5-methylisoxazol-3-yl)oxalamide stands out due to its combination of indoline, morpholine, and isoxazole moieties, which may confer unique biological activities and chemical reactivity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O4/c1-14-11-19(24-30-14)23-21(28)20(27)22-13-18(26-7-9-29-10-8-26)15-3-4-17-16(12-15)5-6-25(17)2/h3-4,11-12,18H,5-10,13H2,1-2H3,(H,22,27)(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZMGGVRJMPEYTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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